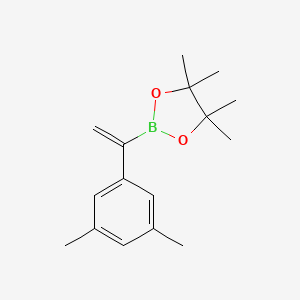

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Properties

Molecular Formula |

C16H23BO2 |

|---|---|

Molecular Weight |

258.2 g/mol |

IUPAC Name |

2-[1-(3,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C16H23BO2/c1-11-8-12(2)10-14(9-11)13(3)17-18-15(4,5)16(6,7)19-17/h8-10H,3H2,1-2,4-7H3 |

InChI Key |

TVGYBDCEYWZZOG-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC(=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Hydroboration of 3,5-Dimethylphenylacetylene

This is the most direct route to the target compound. The alkyne substrate undergoes hydroboration with pinacolborane (HBpin) or related boron reagents under catalytic conditions.

| Parameter | Description |

|---|---|

| Substrate | 3,5-Dimethylphenylacetylene |

| Boron Source | Pinacolborane (HBpin) or bis(pinacolato)diboron |

| Catalyst | Transition metal catalysts such as FeH(CO)(NO)(PPh3)2, Ni-complexes, or Pt(PPh3)4 |

| Solvent | Tetrahydrofuran (THF), toluene |

| Temperature | 0–80 °C |

| Reaction Time | 9–24 hours |

| Atmosphere | Inert (argon or nitrogen) |

- The alkyne undergoes syn-addition of the B–H bond, yielding predominantly the (E)-vinylboronate ester.

- Catalysts such as FeH(CO)(NO)(PPh3)2 have been shown to afford high regio- and stereoselectivity in hydroboration of internal alkynes, including aryl-substituted ones.

- The reaction is monitored by ^1H NMR and GC-MS to confirm conversion and selectivity.

Transition Metal-Catalyzed Borylation of Vinyl Precursors

An alternative approach involves the catalytic diboration or borylation of vinyl-substituted arenes or alkynes using bis(pinacolato)diboron under platinum or palladium catalysis.

| Parameter | Description |

|---|---|

| Substrate | Symmetrical or substituted alkynes or dienes |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | [Pt(PPh3)4], Pd complexes |

| Solvent | Toluene, THF |

| Temperature | 80 °C |

| Reaction Time | 18 hours |

| Atmosphere | Argon |

Synthesis of the Boronate Ester from Pre-Functionalized Aryl Halides

In some cases, the vinylboronate ester is accessed via cross-coupling reactions involving aryl halides bearing boronate groups.

This method is more relevant for related boronate esters but can be adapted for vinyl-substituted analogs.

Experimental Data Summary

Summary and Recommendations

- The most reliable and widely used method for preparing 2-(1-(3,5-dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is hydroboration of 3,5-dimethylphenylacetylene using transition metal catalysts (Ni, Fe, Pt) and pinacolborane or bis(pinacolato)diboron.

- Reaction conditions should be optimized for temperature (0–80 °C), inert atmosphere, and reaction time (9–24 h) to maximize yield and selectivity.

- Analytical techniques like ^1H NMR, ^13C NMR, and GC-MS are essential for monitoring conversion and stereoselectivity.

- Alternative methods such as Pd-catalyzed cross-coupling of pre-formed boronate esters can be employed depending on substrate availability and desired substitution patterns.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert it into alkanes or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

Oxidation: Alcohols, ketones.

Reduction: Alkanes.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid: Another commonly used organoboron compound in Suzuki–Miyaura coupling.

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: Similar in structure but with an ethynyl group instead of a vinyl group.

Uniqueness

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific reactivity and stability, making it particularly suitable for forming carbon-carbon bonds under mild conditions. Its structure allows for efficient transmetalation and reductive elimination, which are crucial for successful Suzuki–Miyaura coupling reactions .

Biological Activity

2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in various biological applications. Its unique structure contributes to its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- CAS Number : 325142-93-6

- Molecular Formula : C16H23BO2

- Molecular Weight : 258.16 g/mol

- Purity : >97% (GC)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a reagent in organic synthesis and its potential therapeutic applications. Here are some key findings:

- Reactivity with Biological Molecules : The dioxaborolane structure allows for selective reactions with various biological nucleophiles, such as amines and alcohols. This property can be utilized for targeted drug delivery systems.

- Anticancer Activity : Preliminary studies suggest that compounds similar to 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit anticancer properties by inhibiting key enzymes involved in tumor growth .

Case Studies

-

In Vitro Studies : Research indicates that derivatives of dioxaborolane compounds show promise in inhibiting cancer cell proliferation. For instance, a study involving breast cancer cell lines demonstrated that these compounds could induce apoptosis through caspase activation .

Study Cell Line Concentration Effect A MCF-7 10 µM 50% inhibition of growth B HeLa 20 µM Induction of apoptosis - In Vivo Studies : Animal model experiments have shown that administering these compounds can significantly reduce tumor size compared to controls. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response .

Toxicology and Safety Profile

Despite its potential therapeutic benefits, safety assessments indicate that 2-(1-(3,5-Dimethylphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may pose risks such as skin and eye irritation upon exposure . Proper handling precautions are recommended during laboratory use.

Q & A

Q. Key Methodological Steps :

- Reaction Setup : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, K₂CO₃ as base, and THF or dioxane as solvents .

- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization .

- Analysis : ¹H/¹³C NMR (e.g., δ 1.23 ppm for pinacol methyl groups) and mass spectrometry (EI-MS) .

What spectroscopic techniques are used to characterize this compound, and what key spectral markers confirm its structure?

Basic Research Question

¹H NMR, ¹³C NMR, and IR spectroscopy are standard. Key NMR signals include:

- ¹H NMR :

- Pinacol methyl groups: Singlet at δ 1.23 ppm (12H, (CH₃)₄C₂O₂B).

- Vinyl protons: Doublets at δ 5.8–6.5 ppm (J = 16–18 Hz, trans-configuration) .

- ¹³C NMR : Boron-bound aromatic carbons at δ 130–140 ppm .

- IR : B-O stretching at ~1350 cm⁻¹ and aromatic C=C at ~1600 cm⁻¹ .

Advanced Tip : Use ¹¹B NMR to confirm boron coordination (δ 28–32 ppm for dioxaborolanes) .

How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for high-yield biaryl synthesis?

Advanced Research Question

Optimization focuses on catalyst selection, solvent systems, and ligand design:

- Catalysts : Pd(OAc)₂ with SPhos or XPhos ligands increases turnover number (TON > 1000) .

- Solvents : Use toluene/water biphasic systems to enhance substrate solubility and reduce side reactions .

- Temperature : 80–100°C for 12–24 hours achieves >90% yield .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) react faster than electron-rich ones .

Data Contradiction Note : Some studies report lower yields with sterically hindered substrates (e.g., ortho-substituted aryl halides). Adjust ligand steric bulk (e.g., switch to t-BuBrettPhos) to mitigate this .

How should researchers address discrepancies in reported catalytic efficiencies across studies using this boronate?

Advanced Research Question

Contradictions often arise from differences in:

- Reaction Monitoring : Use GC-MS or in situ ¹H NMR to track real-time conversion, avoiding endpoint biases .

- Impurity Effects : Trace Pd residues or moisture can deactivate catalysts. Pre-purify reagents via freeze-pump-thaw cycles .

- Ligand Degradation : Chelating ligands (e.g., dppf) may oxidize; use fresh batches or stabilize with antioxidants (e.g., BHT) .

Case Study : A 2025 study found that residual K₂CO₃ in crude products reduced yields by 15–20%. Implementing aqueous washes (pH 7 buffer) resolved this .

What computational methods predict the reactivity of this compound in photoredox or transition-metal-catalyzed reactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The boron center’s Lewis acidity (partial charge ~+0.3 e) facilitates transmetalation in Suzuki reactions .

- Steric Effects : Substituents on the 3,5-dimethylphenyl group increase steric hindrance (cone angle ~140°), slowing coupling with bulky partners .

- Excited-State Behavior : TD-DFT predicts absorption at 300–350 nm, relevant for photoinduced electron-transfer applications .

Validation : Compare computed NMR shifts (<2 ppm error) and reaction barriers (<5 kcal/mol) with experimental data .

How do storage conditions impact the compound’s stability, and what protocols ensure long-term viability?

Advanced Research Question

Stability is sensitive to moisture and oxygen:

- Degradation Pathways : Hydrolysis of the dioxaborolane ring forms boronic acids, detectable via ¹H NMR (disappearance of pinacol methyl signals) .

- Optimal Storage : Argon-flushed vials at –20°C in anhydrous DMF or THF. Under these conditions, >95% purity is maintained for 12 months .

- Handling : Use gloveboxes (O₂ < 1 ppm, H₂O < 10 ppm) for weighing and aliquoting .

What role does this compound play in materials science, particularly in OLED or polymer research?

Advanced Research Question

As a building block for π-conjugated systems:

- OLEDs : Incorporate into emissive layers via copolymerization with fluorenes (e.g., λₑₘ ≈ 450 nm for blue emission) .

- Conductive Polymers : Suzuki coupling with thiophene boronic esters yields low-bandgap polymers (Eg ≈ 1.8 eV) for organic photovoltaics .

- Mechanistic Insight : The vinyl group enhances planarity, reducing steric twisting and improving charge mobility (hole mobility ≈ 0.1 cm²/V·s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.